molecular formula C19H17FN2O5 B15001010 2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide

2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B15001010
M. Wt: 372.3 g/mol
InChI Key: YVBSHQRCYTXOAR-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure combining an indole moiety with a trimethoxyphenyl group, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and trimethoxyphenyl intermediates. The key steps include:

    Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

    Coupling with Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the indole intermediate reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or trimethoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with microtubules, leading to cell cycle arrest in the G2/M phase. This interaction downregulates cyclin B1 expression, inhibiting cell division and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C19H17FN2O5

Molecular Weight

372.3 g/mol

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H17FN2O5/c1-25-15-7-11(8-16(26-2)18(15)27-3)22-19(24)17(23)13-9-21-14-6-10(20)4-5-12(13)14/h4-9,21H,1-3H3,(H,22,24)

InChI Key

YVBSHQRCYTXOAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C(=O)C2=CNC3=C2C=CC(=C3)F

Origin of Product

United States

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